N-[2-(1-cyclohexen-1-yl)ethyl]-2-biphenylcarboxamide
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-biphenylcarboxamide, commonly known as ACEA, is a synthetic cannabinoid compound used in scientific research. It is a selective agonist of the CB1 receptor, which is a type of G protein-coupled receptor found in the central nervous system. ACEA has gained attention for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders.
Mechanism of Action
ACEA selectively activates the CB1 receptor, which is primarily expressed in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes, including pain perception, appetite, and mood. Activation of the CB1 receptor by ACEA leads to the inhibition of neurotransmitter release, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
ACEA has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been found to decrease pain sensitivity in animal models of acute and chronic pain. ACEA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, ACEA has been found to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using ACEA in lab experiments is its selectivity for the CB1 receptor, which allows for specific targeting of this receptor in various physiological processes. Additionally, ACEA has been extensively studied and characterized, making it a well-established tool for research. However, one limitation of ACEA is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on ACEA. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying the analgesic, anti-inflammatory, and neuroprotective effects of ACEA. Finally, clinical trials are needed to evaluate the potential therapeutic applications of ACEA in various diseases.
Scientific Research Applications
ACEA has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, ACEA has been shown to have analgesic effects in animal models of pain. It has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, ACEA has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c23-21(22-16-15-17-9-3-1-4-10-17)20-14-8-7-13-19(20)18-11-5-2-6-12-18/h2,5-9,11-14H,1,3-4,10,15-16H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGXYDWPWUZQQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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